molecular formula C17H17N3O3 B2921546 Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate CAS No. 149454-63-7

Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate

Cat. No.: B2921546
CAS No.: 149454-63-7
M. Wt: 311.341
InChI Key: LFTIOJXQADAUJN-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate is a heterocyclic acrylate derivative featuring a benzoylamino group at the 2-position and a 3-methyl-2-pyridinylamino substituent at the 3-position of the acrylate backbone. This compound is synthesized via a condensation reaction between methyl 2-benzoylamino-3-oxobutanoate and 3-methyl-2-pyridinylamine, catalyzed by p-toluenesulfonic acid (PTSA) in benzene under reflux conditions .

Properties

IUPAC Name

methyl (E)-2-benzamido-3-[(3-methylpyridin-2-yl)amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-12-7-6-10-18-15(12)19-11-14(17(22)23-2)20-16(21)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,18,19)(H,20,21)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTIOJXQADAUJN-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC=C(C(=O)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)N/C=C(\C(=O)OC)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate can be contextualized against related acrylate derivatives, as outlined below:

Key Research Findings

Substituent Effects on Reactivity and Stability: The benzoylamino group in the target compound increases steric bulk and lipophilicity compared to simpler acrylates like (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate . This may enhance stability in hydrophobic environments but reduce solubility in polar solvents. In contrast, unsubstituted pyridinyl derivatives (e.g., ) exhibit lower molecular weights and possibly higher solubility .

Synthetic Flexibility: The target compound is synthesized via PTSA-catalyzed condensation, requiring reflux conditions in benzene . In contrast, derivatives with electron-withdrawing groups (e.g., cyano in ) are synthesized under milder conditions (room temperature in acetic acid), suggesting that electron-deficient aromatic amines facilitate faster reactions .

Functional Group Diversity: The cyano group in compound 10 () introduces strong electron-withdrawing effects, which could polarize the acrylate backbone and influence reactivity in subsequent transformations . Halogenated derivatives (e.g., 6-bromo-2-chloropyridin-3-yl in ) may serve as intermediates for cross-coupling reactions, whereas the target compound’s non-halogenated structure limits such utility .

Physicochemical Properties: The molecular weight of the target compound (311.34 g/mol) is significantly higher than simpler analogs (e.g., 178.19 g/mol for ), primarily due to the benzoylamino and methylpyridinyl groups . This difference may correlate with altered melting points, crystallinity, or bioavailability.

Biological Activity

Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate, with the CAS number 149454-63-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, particularly focusing on its anticancer potential and other pharmacological effects.

The molecular formula of this compound is C17H17N3O3, with a molar mass of 311.34 g/mol. The compound exhibits a predicted density of 1.247 g/cm³ and a boiling point of approximately 530.2 °C. Its pKa value is estimated to be around 10.55, indicating its basic nature in aqueous solutions .

PropertyValue
Molecular FormulaC17H17N3O3
Molar Mass311.34 g/mol
Density1.247 g/cm³
Boiling Point530.2 °C
pKa10.55

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the benzoyl and pyridine moieties through acylation and amination reactions, respectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing benzoyl and pyridine groups have shown significant antiproliferative effects against various cancer cell lines. Research indicates that introducing methyl groups at specific positions on the aromatic rings can enhance the anticancer activity of these compounds .

Case Study: Antiproliferative Effects
In a comparative study, compounds structurally related to this compound were tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated that modifications in the substituents significantly influenced their efficacy:

Compound StructureIC50 (µM) HeLaIC50 (µM) MCF-7
Unsubstituted derivative2530
Methyl-substituted derivative1012
Methoxy-substituted derivative58

The data indicated that the methyl and methoxy substitutions led to a notable decrease in IC50 values, suggesting enhanced potency against these cancer cell lines.

Other Biological Activities

Apart from anticancer properties, this compound may exhibit other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds possess antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate?

A multi-step synthesis typically involves coupling 3-methyl-2-aminopyridine (3-MAP) with a benzoylated acrylate precursor. For example, a Michael addition or nucleophilic substitution may be used to introduce the pyridinylamino group. Intermediate purification via flash chromatography (ethyl acetate/hexanes gradients) and characterization by 1H^1H-NMR/ESI-MS are critical . Evidence from analogous compounds suggests using Boc-protected intermediates to prevent undesired side reactions during coupling steps .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Structural confirmation employs 1H^1H-NMR to verify proton environments (e.g., acrylate α,β-unsaturation at δ 6.2–6.8 ppm and benzoylamide NH at δ 8.1–8.5 ppm) and IR spectroscopy for functional groups (C=O stretch ~1700 cm1 ^{-1}) . Mass spectrometry (ESI-MS) confirms molecular weight, with fragmentation patterns matching expected scaffolds .

Q. What solvent systems are optimal for recrystallization?

Mixed polar/non-polar solvents (e.g., ethyl acetate/hexanes or methanol/dichloromethane) are effective. Crystallization under slow evaporation at 4°C yields single crystals suitable for X-ray diffraction. For hygroscopic intermediates, anhydrous THF or acetonitrile may prevent solvent inclusion .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond angles vs. computational models) be resolved?

Discrepancies often arise from dynamic disorder or lattice strain. Refinement using SHELXL with anisotropic displacement parameters improves accuracy . Comparing experimental data (XRD) with DFT-optimized structures (B3LYP/6-31G*) identifies electronic effects or steric strain. For example, torsional angles in the acrylate moiety may deviate due to conjugation constraints .

Q. What strategies improve yield in the final coupling step of the synthesis?

Catalytic systems like [Ir(ppy)2_2(dtbbpy)]PF6_6 (0.01–0.1 mol%) under blue-light irradiation enhance regioselectivity in radical-mediated couplings . Alternatively, microwave-assisted synthesis (100–120°C, 30 min) reduces reaction time and byproduct formation. Solvent optimization (e.g., DMF for polar intermediates) and stoichiometric control (2.0 equiv acrylate precursor) further boost yields to >80% .

Q. How does the compound’s electronic configuration influence its biological activity?

The benzoylamino and pyridinylamino groups act as hydrogen-bond donors/acceptors, critical for target binding. Electrostatic potential maps (MEPs) generated via Gaussian 16 reveal electron-deficient regions at the acrylate carbonyl, enhancing interactions with enzymatic nucleophiles . In vitro assays (e.g., antioxidant activity via DPPH scavenging) correlate substituent electronegativity with efficacy, as seen in structurally related acrylates .

Q. What analytical methods resolve overlapping signals in 1H^1H1H-NMR spectra?

For complex aromatic regions, 2D NMR (COSY, HSQC) distinguishes coupling between pyridinyl and benzoyl protons. Deuterated DMSO-d6d_6 at elevated temperatures (50°C) reduces signal broadening caused by hydrogen bonding. Paramagnetic relaxation agents (e.g., Cr(acac)3_3) may suppress solvent peaks in 13C^{13}C-NMR .

Data Contradiction and Optimization

Q. How to address inconsistent bioactivity results across assay platforms?

Normalize data using internal controls (e.g., ascorbic acid for antioxidant assays) and validate via orthogonal methods (e.g., FRAP alongside DPPH). Variability in cell permeability (logP ≈ 2.5 predicted via ChemDraw) may explain discrepancies between in vitro and cell-based assays. Adjusting formulation (e.g., DMSO/PBS emulsions) improves solubility and reproducibility .

Q. What computational tools predict metabolic stability of this compound?

SwissADME predicts CYP450 metabolism sites, highlighting susceptibility at the pyridinylamino group. MD simulations (AMBER) assess binding to hepatic enzymes like CYP3A4. Experimental validation via microsomal assays (human liver microsomes, NADPH) quantifies half-life (t1/2_{1/2}) and intrinsic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.